2-Bromo-N-(2-isopropylphenyl)acetamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHGNHIAMXBZOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101256368 | |
| Record name | 2-Bromo-N-[2-(1-methylethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349120-99-6 | |
| Record name | 2-Bromo-N-[2-(1-methylethyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349120-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-[2-(1-methylethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101256368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-isopropylphenyl)acetamide typically involves the bromination of N-(2-isopropylphenyl)acetamide. The reaction is carried out by treating N-(2-isopropylphenyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for 2-Bromo-N-(2-isopropylphenyl)acetamide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-isopropylphenyl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative reactions can convert the acetamide group to other functional groups such as carboxylic acids.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of N-(2-isopropylphenyl)ethylamine.
Oxidation: Formation of 2-bromo-N-(2-isopropylphenyl)acetic acid.
Scientific Research Applications
2-Bromo-N-(2-isopropylphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-isopropylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-phenylacetamide: Similar structure but lacks the isopropyl group, leading to different reactivity and applications.
N-(2-isopropylphenyl)acetamide: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Bromo-N-(2-methylphenyl)acetamide: Similar structure but with a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
Uniqueness
2-Bromo-N-(2-isopropylphenyl)acetamide is unique due to the presence of both the bromine atom and the isopropyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and biochemical research .
Biological Activity
2-Bromo-N-(2-isopropylphenyl)acetamide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.
- IUPAC Name : 2-Bromo-N-(2-isopropylphenyl)acetamide
- CAS Number : 349120-99-6
- Molecular Formula : C12H14BrN
The biological activity of 2-Bromo-N-(2-isopropylphenyl)acetamide is largely attributed to its ability to interact with specific biological targets. The compound may function through several mechanisms, including:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : It may bind to specific receptors involved in signaling pathways, thus modulating physiological responses.
Biological Activity Overview
Research indicates that 2-Bromo-N-(2-isopropylphenyl)acetamide exhibits various biological activities, including:
- Antimicrobial Properties : Studies have demonstrated its effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in cellular models.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduced cytokine production | |
| Anticancer | Decreased cell viability in vitro |
Case Studies and Research Findings
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of 2-Bromo-N-(2-isopropylphenyl)acetamide against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membranes. -
Anti-inflammatory Research :
In vitro experiments demonstrated that treatment with the compound led to a decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cultures. This suggests a potential application in inflammatory diseases. -
Anticancer Evaluation :
A series of assays were conducted on cancer cell lines (e.g., MCF-7 and HeLa). The compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxicity. Further investigation revealed that it induced apoptosis through the activation of caspase pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
